molecular formula C21H20ClNO4 B11393698 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11393698
M. Wt: 385.8 g/mol
InChI Key: UBWZGTJBXSUDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with furan-2-ylmethanamine and 4-methoxybenzylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can yield various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-(4-Fluorophenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide
  • 2-(4-Methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide

Uniqueness

2-(4-Chlorophenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of the chlorine atom on the phenoxy group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H20ClNO4/c1-25-18-8-4-16(5-9-18)13-23(14-20-3-2-12-26-20)21(24)15-27-19-10-6-17(22)7-11-19/h2-12H,13-15H2,1H3

InChI Key

UBWZGTJBXSUDJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.